Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group. The compound’s structure includes methoxy and dimethyl substituents on the benzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 2-methoxy-4,5-dimethylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid derivative is then reacted with naphthalen-2-ol to form the desired sulfonate ester. The reaction conditions often include the use of a solvent like dichloromethane or toluene, and the reaction is carried out at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The methoxy and dimethyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sulfonate group can form strong interactions with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 4-methoxybenzene-1-sulfonate
- Naphthalen-2-yl 2,4-dimethylbenzene-1-sulfonate
- Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate
Uniqueness
Naphthalen-2-yl 2-methoxy-4,5-dimethylbenzene-1-sulfonate is unique due to the specific positioning of the methoxy and dimethyl groups on the benzene ring. This structural arrangement can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
naphthalen-2-yl 2-methoxy-4,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-13-10-18(22-3)19(11-14(13)2)24(20,21)23-17-9-8-15-6-4-5-7-16(15)12-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLVESFENPNSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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